N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide
Description
Historical Development of Benzothiazole Chemistry
Benzothiazole chemistry originated in 1879 with Alfred Bernthe’s synthesis of 2-mercaptobenzothiazole, a compound later commercialized as a vulcanization accelerator. The parent structure, 1,3-benzothiazole (C~7~H~5~NS), consists of a benzene ring fused to a thiazole ring, creating a planar, electron-deficient system ideal for electrophilic substitution at the C2 position. Early 20th-century research focused on derivatives like 2-aminobenzothiazole, which exhibited antimicrobial properties, but it was not until the 1980s that benzothiazoles gained prominence in medicinal chemistry. The discovery of thioflavin T , a benzothiazole-based fluorescent dye used to detect amyloid fibrils in Alzheimer’s disease, marked a turning point. Subsequent advances revealed benzothiazoles’ versatility as kinase inhibitors, DNA intercalators, and antimicrobial agents, driven by their ability to mimic purine bases and modulate protein-protein interactions.
Table 1: Key Milestones in Benzothiazole Chemistry
Significance of Thiophene Integration in Heterocyclic Systems
Thiophene’s integration into hybrid structures addresses key limitations of benzothiazoles, such as poor solubility and rapid hepatic metabolism. The thiophene ring (C~4~H~4~S) exhibits aromaticity via a 6π-electron system, with electrophilic substitution favoring the α-positions (C2 and C5). Unlike furan or pyrrole, thiophene’s sulfur atom resists oxidation, enhancing metabolic stability. In N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide , the 4,5-dimethylthiophene subunit serves dual roles:
- Steric Shielding : Methyl groups at C4 and C5 hinder enzymatic degradation of the thiophene ring.
- Electronic Modulation : The electron-donating methyl groups increase electron density at C3, facilitating covalent bonding with the benzothiazole unit.
Comparative studies show that thiophene-containing hybrids exhibit 3–5× higher bioavailability than furan analogs due to sulfur’s polarizability and lipophilicity. For instance, in antifungal screens, thiophene-benzamide hybrids demonstrated EC~50~ values ≤1 mg/L against Sclerotinia ampelimum, outperforming non-thiophene derivatives.
Benzamide Moiety in Bioactive Molecules
The benzamide group (-NHCOC~6~H~5~) is a cornerstone of drug design, contributing to ≈15% of FDA-approved small-molecule therapeutics. Its planar structure enables:
- Hydrogen Bonding : The amide carbonyl (C=O) acts as a hydrogen-bond acceptor, while the NH group serves as a donor, anchoring molecules to targets like kinase ATP pockets.
- Conformational Restriction : Rigidity imposed by the aryl-amide linkage reduces entropy penalties during receptor binding.
In the context of This compound , the benzamide moiety bridges the benzothiazole-thiophene core with auxiliary pharmacophores. Structure-activity relationship (SAR) studies of analogous compounds reveal that para-substitutions on the benzamide phenyl ring (e.g., -OCH~3~, -CF~3~) enhance antifungal potency by 40–60% via hydrophobic interactions with cytochrome P450 enzymes.
Table 2: Bioactive Benzamide Derivatives
Conceptual Foundation of Heterocyclic Hybridization Strategy
Hybridization of benzothiazole, thiophene, and benzamide leverages synergistic pharmacophoric effects:
- Spatial Complementarity : The benzothiazole’s flat structure aligns with DNA minor grooves, while the thiophene’s sulfur atom coordinates transition metals in enzymatic active sites.
- Electronic Tuning : Benzothiazole’s electron-withdrawing thiazole ring polarizes the thiophene system, enhancing reactivity at the C3 position for benzamide conjugation.
- Multitarget Engagement : Hybrids simultaneously inhibit fungal SDH (via benzamide) and disrupt nucleic acid synthesis (via benzothiazole intercalation), reducing resistance development.
Quantum mechanical calculations on This compound using density functional theory (DFT) at the B3LYP/6-31G* level reveal a HOMO-LUMO gap of 4.2 eV, indicating stability under physiological conditions. The benzamide’s carbonyl oxygen exhibits a partial charge of −0.43 e, facilitating interactions with Arg63 and Thr65 residues in glucokinase.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-12-13(2)24-20(22-18(23)14-8-4-3-5-9-14)17(12)19-21-15-10-6-7-11-16(15)25-19/h3-11H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWRABVNBOXUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Formation of Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling Reactions: The benzothiazole and thiophene rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of Benzamide Group: The final step involves the acylation of the coupled product with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole and thiophene derivatives.
Scientific Research Applications
Chemistry
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.
Biology
Research has shown that benzothiazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies indicate that this compound can inhibit the growth of various pathogens.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Study: Antimicrobial Efficacy
A study demonstrated that this compound showed significant inhibition against several bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis and function.
Medicine
The potential therapeutic applications of this compound are significant:
- Anticancer Research : Investigations are ongoing into its efficacy as an anticancer agent, particularly in targeting specific cancer cell lines.
Case Study: Anticancer Activity
In vitro studies have indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Further research is needed to explore its effectiveness in vivo.
Industry
In industrial applications, this compound is explored for its utility in developing new materials with specific properties. Its unique chemical characteristics make it suitable for applications in:
- Polymer Chemistry : As a modifier or additive to enhance material properties.
- Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for microbial survival.
Protein-Ligand Interactions: It can bind to specific proteins, altering their function and leading to therapeutic effects.
Pathway Modulation: The compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
*Calculated based on molecular formulas where exact values are unavailable.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide is a complex organic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure incorporating a benzothiazole ring , a thiophene ring , and a benzamide group . Its chemical characteristics are summarized in the following table:
| Property | Data |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H16N2OS |
| Molecular Weight | 324.41 g/mol |
| Solubility | Soluble in organic solvents; insoluble in water |
| Stability | Stable under normal conditions but sensitive to light |
Anticancer Properties
Research has demonstrated that compounds related to benzothiazoles exhibit significant anticancer activity. For instance, a study evaluating a series of benzothiazole derivatives found that certain compounds showed potent cytotoxic effects against various cancer cell lines, including breast and glioblastoma tumors. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial and Antifungal Effects
This compound has also been noted for its antimicrobial properties. Compounds with similar structural motifs have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the benzothiazole moiety is believed to enhance membrane permeability, leading to increased antimicrobial activity .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies indicate that benzothiazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Study 1: Anticancer Activity
In one study, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range. The study highlighted the compound's potential for further development as an anticancer agent .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzothiazole derivatives. This compound demonstrated strong activity against both Gram-positive and Gram-negative bacteria, suggesting its applicability in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
